molecular formula C24H24N2O B11503184 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)-

1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)-

Cat. No.: B11503184
M. Wt: 356.5 g/mol
InChI Key: POPNKAAAVJALPN-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with benzyl and propoxybenzyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The benzyl and propoxybenzyl groups are then introduced via alkylation reactions using appropriate benzyl halides and propoxybenzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification steps are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with altered electronic properties.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium on carbon, can modify the substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- exerts its effects is often related to its ability to interact with biological macromolecules. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The benzyl and propoxybenzyl groups may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or other structural features of the target molecules.

Comparison with Similar Compounds

    1H-Benzoimidazole, 2-benzyl-1-methyl-: Similar in structure but with a methyl group instead of a propoxybenzyl group.

    1H-Benzoimidazole, 2-(3,4-dimethoxybenzyl)-: Features dimethoxybenzyl substituents, which may alter its chemical and biological properties.

Uniqueness: 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- is unique due to the presence of both benzyl and propoxybenzyl groups, which can influence its solubility, reactivity, and biological activity. These substituents may provide a balance between hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound in various applications.

This detailed overview highlights the significance of 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)- in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-benzyl-1-[(4-propoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O/c1-2-16-27-21-14-12-20(13-15-21)18-26-23-11-7-6-10-22(23)25-24(26)17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3

InChI Key

POPNKAAAVJALPN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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